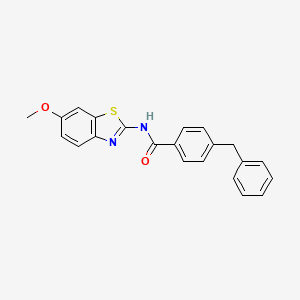

4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Mesomorphic Properties

A study details the synthesis of a series of calamitic liquid crystals, 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles, which include a benzothiazole core and a terminal methoxy group. These compounds exhibit mesomorphic properties, including enantiotropic nematic and smectic C phases, indicating potential applications in liquid crystal technology Ha et al., 2010.

Antihyperglycemic Agents

Research into benzothiazole derivatives for antidiabetic treatment identified several compounds with significant activity. One study focused on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, leading to the development of a candidate drug for diabetes mellitus, demonstrating the compound's potential as an antihyperglycemic agent Nomura et al., 1999.

Histone Deacetylase Inhibitors for Alzheimer's Disease

A series of 5-aroylindolyl-substituted hydroxamic acids, including a compound with a benzothiazole component, showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound was found to decrease the phosphorylation and aggregation of tau proteins, suggesting its potential application in treating Alzheimer's disease Lee et al., 2018.

Corrosion Inhibitors

Benzothiazole derivatives have been synthesized and shown to significantly inhibit steel corrosion in acidic solutions. Their efficiency as corrosion inhibitors indicates potential applications in protecting materials against corrosion Hu et al., 2016.

Antimicrobial and Antitumor Activities

Several benzothiazole derivatives have been synthesized with demonstrated anti-CMV activities and antitumor activity against PC3 cells in vitro, indicating their potential application in developing new therapeutic agents Yuguoa, 2012.

Mecanismo De Acción

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the targeted organism .

Biochemical Pathways

Similar benzothiazole derivatives have been reported to interfere with the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .

Result of Action

Similar benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis .

Safety and Hazards

Propiedades

IUPAC Name |

4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-26-18-11-12-19-20(14-18)27-22(23-19)24-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCSSLYTLGYMQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2641584.png)

![1-[2-(4-Hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2641585.png)

![N-benzyl-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2641586.png)

![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)

![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)

![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride](/img/structure/B2641592.png)

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2641595.png)

![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)

![(2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2641600.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)